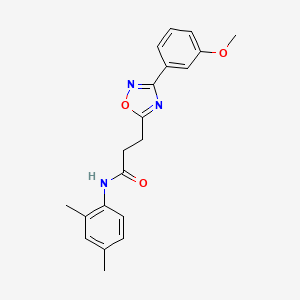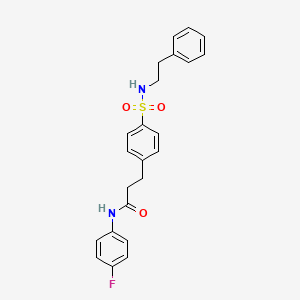
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as FPS-ZM1 and is used as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. FPS-ZM1 has been widely studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders.
Mécanisme D'action
FPS-ZM1 acts as a selective antagonist of GPR40, a G protein-coupled receptor that is involved in glucose homeostasis and insulin secretion. By blocking the activity of GPR40, FPS-ZM1 reduces the secretion of insulin and promotes glucose uptake in tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects:
FPS-ZM1 has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. It has also been shown to reduce food intake and body weight in animal models of obesity. FPS-ZM1 has been found to have no significant effects on blood pressure, heart rate, or other physiological parameters.
Avantages Et Limitations Des Expériences En Laboratoire
FPS-ZM1 is a highly selective antagonist of GPR40, which makes it a valuable tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, its high selectivity also limits its use in studying the effects of other G protein-coupled receptors that may be involved in glucose homeostasis and insulin secretion.
Orientations Futures
1. Further studies are needed to determine the long-term effects of FPS-ZM1 on glucose homeostasis and insulin secretion in animal models and humans.
2. The potential therapeutic applications of FPS-ZM1 in the treatment of diabetes, obesity, and other metabolic disorders should be further explored.
3. The development of more selective GPR40 antagonists may provide new insights into the role of GPR40 in glucose homeostasis and insulin secretion.
4. The effects of FPS-ZM1 on other physiological parameters should be further studied to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of FPS-ZM1 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 4-bromobenzene-1-sulfonyl chloride to form 4-fluoro-N-(4-sulfonylphenyl)aniline. This intermediate is then reacted with N-phenethyl-4-aminobenzenesulfonamide to form N-(4-fluorophenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide.
Applications De Recherche Scientifique
FPS-ZM1 has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to improve glucose homeostasis and insulin secretion in animal models of type 2 diabetes. FPS-ZM1 has also been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c24-20-9-11-21(12-10-20)26-23(27)15-8-19-6-13-22(14-7-19)30(28,29)25-17-16-18-4-2-1-3-5-18/h1-7,9-14,25H,8,15-17H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUOWQNYYSCLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)CCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
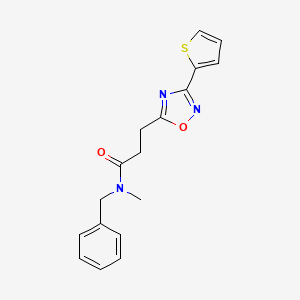

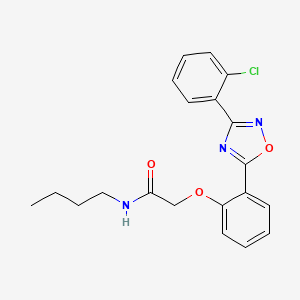


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7709462.png)
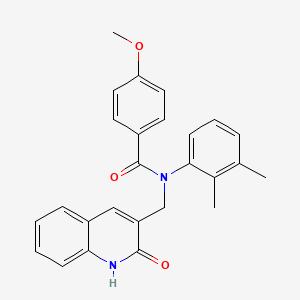
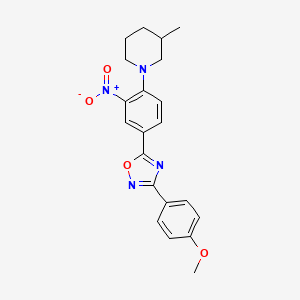
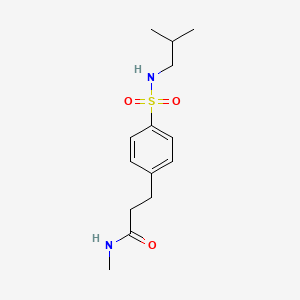
![3,4-dimethoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B7709488.png)
![4-(tert-butyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709494.png)


